SMN-C2
Description
Overview of Spinal Muscular Atrophy (SMA) Etiology
SMA is predominantly an autosomal recessive genetic disorder. togetherinsma.combetterhealth.vic.gov.aumdpi.commysmateam.comnih.govnih.govorthobullets.comwikipedia.orgfrontiersin.org It is considered the most common genetic cause of infant mortality. mda.orgnih.govwikipedia.orgfrontiersin.org The disease is characterized by the degeneration of alpha motor neurons located in the spinal cord's ventral horn. nih.govnih.govmysmateam.comnih.govwikipedia.orglongdom.org This loss of motor neurons disrupts the signals sent from the brain to the muscles, resulting in muscle weakness and wasting. togetherinsma.combetterhealth.vic.gov.aumysmateam.com
Role of SMN1 and SMN2 Genes in SMN Protein Production
The primary genetic cause of SMA is mutations or deletions in the survival motor neuron 1 (SMN1) gene, located on chromosome 5q13. mda.orgtogetherinsma.combetterhealth.vic.gov.auijpsjournal.commdpi.comnih.govmysmateam.comnih.govnih.govwikipedia.orglongdom.orgmysmateam.commda.orgresearchgate.netsma-europe.eu The SMN1 gene is responsible for producing the vast majority of functional SMN protein in healthy individuals. nih.govmysmateam.commda.org Humans also possess a second, nearly identical gene called SMN2, which is located near SMN1 on chromosome 5. mda.orgtogetherinsma.comnih.govnih.govnih.govwikipedia.orgmysmateam.commda.orgresearchgate.netoup.com
While SMN2 can also produce SMN protein, a critical difference exists between the two genes. A single nucleotide change within exon 7 of the SMN2 gene leads to alternative splicing, causing the exclusion of exon 7 in most of the resulting mRNA transcripts. nih.govresearchgate.netoup.comnih.govpatsnap.com This truncated mRNA produces a shortened, unstable, and largely non-functional SMN protein (SMNΔ7). nih.govresearchgate.netnih.gov Only a small percentage (typically 10-15%) of the protein produced by SMN2 is full-length and functional. togetherinsma.comnih.govmysmateam.commda.orgresearchgate.net
The number of SMN2 gene copies varies among individuals and acts as a disease modifier. mda.orgtogetherinsma.commysmateam.comnih.govnih.govwikipedia.orgmysmateam.commda.orgresearchgate.net Individuals with more copies of SMN2 can produce higher levels of functional SMN protein, which generally correlates with a milder disease phenotype and later age of onset. mda.orgtogetherinsma.commysmateam.comnih.govnih.govwikipedia.orgmysmateam.commda.orgresearchgate.net Conversely, fewer SMN2 copies are associated with more severe forms of SMA. togetherinsma.commysmateam.comresearchgate.net
Here is a simplified representation of SMN protein production from SMN1 and SMN2:
| Gene | Primary Product | Percentage of Functional SMN Protein |
| SMN1 | Full-length SMN protein | ~85-90% |
| SMN2 | Truncated SMNΔ7 protein | ~10-15% |
Pathophysiological Consequences of SMN Protein Deficiency
The insufficient levels of functional SMN protein due to SMN1 mutations are the root cause of SMA pathophysiology. mda.orgtogetherinsma.comnih.govmysmateam.comnih.gov While SMN protein is expressed throughout the body and plays roles in various cellular processes, including the assembly of small nuclear ribonucleoproteins (snRNPs) essential for pre-mRNA splicing, its deficiency disproportionately affects motor neurons. mda.orgnih.govportlandpress.commdpi.com The exact mechanisms by which low SMN levels lead to selective motor neuron degeneration are still being investigated, but hypotheses include impaired snRNP assembly affecting the splicing of critical genes, disruption of mRNA transport in neurons, and defects in cellular processes like endocytosis. nih.govportlandpress.combrown.edu The loss of these motor neurons leads to the characteristic muscle weakness and atrophy observed in SMA patients. mda.orgtogetherinsma.combetterhealth.vic.gov.aumysmateam.comwikipedia.org
Therapeutic Strategies for SMA: A Broad Landscape
The understanding of SMA's genetic basis and the critical role of SMN protein has driven the development of therapeutic strategies aimed at increasing functional SMN protein levels or protecting motor neurons. ijpsjournal.comnih.govnih.gov
Historical Context of SMN-Targeting Approaches
Historically, treatment for SMA was primarily supportive, focusing on managing symptoms such as respiratory difficulties, feeding issues, and musculoskeletal complications. ijpsjournal.comnih.govnih.govlongdom.org These interventions aimed to improve quality of life but did not address the underlying genetic cause of the disease. The discovery of the SMN1 gene in 1995 marked a turning point, providing a specific target for therapeutic intervention. mdpi.comsma-europe.eu Early research explored various approaches to upregulate SMN protein, including the use of small molecules and gene therapy, although these were largely in preclinical or early clinical phases. nih.govfrontiersin.org
Emerging Modalities: RNA-Targeted Therapeutics
A significant breakthrough in SMA treatment has been the emergence of RNA-targeted therapeutics. mdpi.combiopharmaservices.comionis.comnih.govionis.com These therapies operate by modulating RNA molecules to influence protein production, offering a direct approach to address the genetic defect in SMA. biopharmaservices.comionis.comionis.com RNA-targeted therapies for SMA primarily focus on the SMN2 gene, aiming to increase the production of full-length, functional SMN protein by correcting or modifying its splicing. ijpsjournal.comnih.govlongdom.orgpatsnap.commdpi.combiopharmaservices.comionis.com
Antisense Oligonucleotides (ASOs)
Antisense oligonucleotides (ASOs) are a prominent class of RNA-targeted therapeutics that have shown significant promise in SMA treatment. ijpsjournal.comnih.govnih.govfrontiersin.orglongdom.orgnih.govmdpi.combiopharmaservices.comnih.govionis.comfrontiersin.orgdanaher.comguidetopharmacology.org ASOs are short, synthetic strands of modified nucleotides designed to bind to specific RNA sequences through Watson-Crick base pairing. ionis.comionis.comfrontiersin.orgdanaher.com
In the context of SMA, ASOs are designed to target the SMN2 pre-mRNA. nih.govlongdom.orgnih.govmdpi.comdanaher.comguidetopharmacology.org Specifically, ASOs like nusinersen (B3181795) bind to an intronic splicing silencer (ISS-N1) located near exon 7 of the SMN2 gene. nih.govlongdom.orgoup.commdpi.comguidetopharmacology.orgnih.govnih.gov By binding to this site, the ASO blocks the activity of splicing repressor proteins, thereby promoting the inclusion of exon 7 in the mature SMN2 mRNA transcript. nih.govlongdom.orgoup.commdpi.comnih.govnih.gov This correction in splicing leads to the production of increased levels of full-length, functional SMN protein. nih.govnih.govlongdom.orgresearchgate.netnih.govpatsnap.commdpi.comdanaher.comnih.gov
The development and approval of ASO therapies have marked a paradigm shift in SMA treatment, demonstrating the potential of RNA-targeted approaches to modify the disease course. ijpsjournal.commdpi.comnih.govfrontiersin.orglongdom.orgnih.gov
Gene Therapy Approaches
Gene therapy represents a significant approach to treating SMA, focusing on delivering a functional copy of the SMN1 gene to compensate for the genetic defect. Onasemnogene abeparvovec is an example of an FDA-approved gene therapy that utilizes an adeno-associated virus vector (AAV9) to deliver the SMN1 gene. fishersci.ca This approach aims to restore SMN protein production by providing the genetic template for the functional protein.
Small Molecule Splicing Modulators
Small molecule splicing modulators offer an alternative therapeutic strategy by targeting the SMN2 gene to promote the inclusion of exon 7 during splicing. This modulation leads to an increase in the production of full-length, functional SMN protein from the SMN2 gene, thereby compensating for the deficient SMN1 protein. fishersci.canih.gov This approach leverages the presence of the SMN2 gene in SMA patients as a therapeutic target. Risdiplam (B610492) is a notable example of an orally administered small molecule SMN2 splicing modifier that has received regulatory approval for SMA treatment. mdpi.comresearchgate.net
Introduction of SMN-C2 as a Key Research Compound
This compound is a chemical compound that has emerged as a key research tool in the study of small molecule modulation of SMN2 splicing for SMA. Its investigation has provided valuable insights into the mechanisms by which small molecules can influence pre-mRNA splicing.
Historical Discovery and Initial Characterization
This compound was identified in a chemical screen designed to find compounds capable of up-regulating SMN protein production from SMN2. mdpi.com This screening effort, a collaboration between PTC Therapeutics and Hoffmann-La Roche, aimed to discover orally available molecules for SMA treatment. mdpi.com this compound, along with SMN-C1 and SMN-C3, were reported as orally deliverable compounds that promoted exon 7 inclusion from an SMN2 minigene in human embryonic kidney cells. mdpi.comnih.gov Initial characterization of this compound confirmed its ability to selectively modulate SMN2 gene splicing. fishersci.ca
Relationship to Other SMN2 Splicing Modulators (e.g., Risdiplam/RG-7916 Analogue)
This compound is recognized as a close analogue of RG-7916, the compound that was later developed and approved as Risdiplam. fishersci.canih.gov Research into this compound and other analogues like SMN-C3 has been instrumental in understanding the mechanism of action of RG-7916/Risdiplam. nih.gov These studies aimed to unravel the cellular mechanisms behind the splicing modulation and inform the design of future splicing modulators.
Detailed research findings have shed light on the mechanism by which this compound exerts its splicing modulation effects. This compound acts by binding directly to the SMN2 pre-mRNA. nih.gov This binding induces conformational changes in the pre-mRNA structure. nih.gov These changes, in turn, increase the affinity of specific RNA binding proteins, namely far upstream element binding protein 1 (FUBP1) and KH-type splicing regulatory protein (KHSRP), to the this compound–SMN2 pre-mRNA complex. nih.gov The increased binding of these proteins enhances the correct splicing of SMN2, promoting the inclusion of exon 7. nih.gov
Studies have identified that this compound binds to a single-stranded GA-rich sequence within SMN2 exon 7. The minimum required binding sequence for this compound was determined to be GAAGGAAGG. Computational simulations have suggested that this compound binds to single-stranded GA-rich RNA in a sequence-specific manner, occupying a binding pocket formed by sequential GAAG loop-like structures.
Research findings in relevant model systems have demonstrated the potential of this compound. In SMA patient-derived cells, including skin and nerve cells, this compound has been shown to increase SMN protein levels. Furthermore, studies in mouse models of severe SMA (Δ7 mice) have shown that this compound administration can substitute SMN2 splicing, leading to increased SMN protein levels in the brain and spinal cord. This increase in SMN protein levels in mouse models resulted in improvements in motor function and extended lifespan.
Properties
CAS No. |
1446311-56-3 |
|---|---|
Molecular Formula |
C24H27N5O2 |
Molecular Weight |
417.513 |
IUPAC Name |
(S)-3-(6,8-Dimethylimidazo[1,2-a]pyrazin-2-yl)-7-(4-ethyl-3-methylpiperazin-1-yl)-2H-chromen-2-one |
InChI |
InChI=1S/C24H27N5O2/c1-5-27-8-9-28(13-16(27)3)19-7-6-18-10-20(24(30)31-22(18)11-19)21-14-29-12-15(2)25-17(4)23(29)26-21/h6-7,10-12,14,16H,5,8-9,13H2,1-4H3/t16-/m0/s1 |
InChI Key |
PETSCYDXCUXNIW-INIZCTEOSA-N |
SMILES |
O=C1C(C2=CN3C(C(C)=NC(C)=C3)=N2)=CC4=C(O1)C=C(N5C[C@H](C)N(CC)CC5)C=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SMN-C2; SMN C2; SMNC2 |
Origin of Product |
United States |
Mechanistic Elucidation of Smn C2 Action
SMN2 Pre-mRNA Binding and Recognition
SMN-C2 has been shown to bind directly to SMN2 pre-mRNA. nih.govpnas.org Chemical proteomic and genomic studies have been instrumental in revealing the specifics of this interaction. nih.govpnas.orgnih.gov
Identification of Specific Binding Motifs on SMN2 Exon 7
Research has identified specific nucleotide sequences within SMN2 exon 7 that serve as binding motifs for this compound. nih.govnih.gov
The AGGAAG Motif
One key binding motif identified for this compound on SMN2 exon 7 is the AGGAAG sequence. nih.govpnas.orgnih.gov this compound directly binds to this motif. nih.govpnas.orgnih.govpatsnap.com This binding induces a conformational change in a few unpaired nucleotides located at the junction of intron 6 and exon 7. nih.govpnas.orgnih.gov This structural alteration is crucial as it creates a new functional binding surface. nih.govpnas.org
Upstream Purine (B94841) (GA)-Rich Binding Sequences (e.g., GAAGGAAGG)
In addition to the AGGAAG motif, this compound also binds to upstream purine (GA)-rich sequences within SMN2 exon 7. nih.govresearchgate.netoup.com Studies have determined that the minimum required sequence for this compound binding in this region is GAAGGAAGG. nih.govresearchgate.netoup.comresearchgate.net This binding to the GA-rich sequence occurs in a sequence-specific manner on single-stranded RNA. nih.govresearchgate.netoup.comresearchgate.net The presence of this GA-rich binding site significantly enhances the potency of risdiplam (B610492) analogues, including this compound. nih.govresearchgate.netoup.com
Characterization of this compound Binding Sites
This compound has been shown to interact with distinct sites on the SMN2 pre-mRNA, influencing splicing through different mechanisms at these locations. nih.govresearchgate.netoup.com
5'-Splice Site (5'ss) Interaction
This compound and other risdiplam analogues have been shown to bind to the 5'-splice site of intron 7. mdpi.comnih.govresearchgate.netoup.com This interaction can enhance the recognition and binding of the U1 snRNP to the 5'ss. mdpi.com While binding to the 5'ss has been observed, some studies suggest it might be weaker compared to binding to other sites like the TSL1 site. nih.gov
Secondary GA-Rich Binding Site (Exonic Splicing Enhancer 2 - ESE2)
The upstream purine (GA)-rich binding site is also identified as part of the exonic splicing enhancer 2 (ESE2) region in exon 7. nih.govoup.comoup.comnih.gov this compound directly binds to the AGGAAG motif within ESE2. nih.govpnas.orgpatsnap.com Binding of this compound to ESE2 can lead to alterations in the binding of trans-acting splicing regulatory proteins. oup.comnih.gov Specifically, the conformational change induced by this compound binding to the AGGAAG motif creates a surface that increases the binding of splicing modulators such as far upstream element binding protein 1 (FUBP1) and KH-type splicing regulatory protein (KHSRP) to the this compound-SMN2 pre-mRNA complex, thereby enhancing SMN2 splicing. medchemexpress.comsmanewstoday.comnih.govpnas.orgnih.govsci-hub.se
Molecular Interactions and Conformational Dynamics
The primary interaction of this compound occurs with a specific sequence motif within the SMN2 pre-mRNA. This binding event is crucial for initiating the cascade of events that lead to enhanced exon 7 inclusion. nih.govpnas.orgprobechem.comukolegija.lt
This compound has been shown to directly bind to the AGGAAG motif located on exon 7 of the SMN2 pre-mRNA. nih.govpnas.orgprobechem.comukolegija.lt This binding is sequence-specific, particularly to GA-rich regions within single-stranded RNA. oup.comresearchgate.net Studies using techniques like fluorescence polarization (FP) have helped determine the binding affinity and the minimum required sequence for this compound binding, which was identified as GAAGGAAGG. oup.comresearchgate.net
Binding of this compound to the AGGAAG motif on exon 7 induces localized conformational changes in the SMN2 pre-mRNA. nih.govpnas.orgprobechem.comukolegija.ltsmanewstoday.com These changes are critical for altering the accessibility of splicing regulatory elements.
The chemical structure of this compound contains specific moieties that are instrumental in its interaction with the SMN2 pre-mRNA.
Research suggests that the interaction between this compound and nucleic acids is significantly driven by its aromatic moieties. researchgate.netnih.gov Specifically, aromatic rings within the this compound structure are believed to engage in π-interactions with the purine-rich sequences of the binding site on the RNA. researchgate.netnih.gov These π-stacking interactions contribute to the binding affinity and specificity of this compound for its target sequence on the SMN2 pre-mRNA. researchgate.netnih.govmdpi.compsu.edu
Role of Specific Chemical Moieties in RNA Recognition
Recruitment and Modulation of Splicing Regulatory Proteins
The conformational change induced by this compound binding creates a new functional binding surface on the SMN2 pre-mRNA. nih.govnih.govpnas.orgukolegija.lt This altered surface facilitates the increased binding of specific splicing regulatory proteins, notably far upstream element binding protein 1 (FUBP1) and its homolog, KH-type splicing regulatory protein (KHSRP). nih.govmedchemexpress.comresearchgate.netnih.govpnas.orgprobechem.comukolegija.ltsmanewstoday.comnih.gov
This compound, SMN2 pre-mRNA exon 7, and FUBP1 have been shown to form a ternary complex. nih.govpnas.org This ternary complex formation is crucial for enhancing SMN2 splicing. nih.govnih.govpnas.orgukolegija.lt While this compound directly binds to the RNA, it does not appear to directly bind to FUBP1 in the absence of RNA. nih.gov Fluorescence polarization experiments have indicated that FUBP1 induces higher polarization for this compound in the presence of RNA containing the AGGAAG binding motif or a larger RNA sequence covering exon 7 and adjacent regions, suggesting the formation of a complex involving all three components. nih.gov
The increased recruitment and altered binding of FUBP1 and KHSRP to the this compound–SMN2 pre-mRNA complex is hypothesized to enhance SMN2 splicing and promote the inclusion of exon 7. nih.govnih.govpnas.orgukolegija.lt This modulation of splicing regulatory protein interaction is a key downstream effect of this compound binding to the SMN2 pre-mRNA.
Data Table 1: Key Molecular Interactions of this compound with SMN2 Pre-mRNA
| Interaction Type | Target Sequence/Region | Location on SMN2 Pre-mRNA | Effect | Reference(s) |
| Direct Binding | AGGAAG motif | Exon 7 | Initiates mechanistic cascade | nih.govpnas.orgprobechem.comukolegija.lt |
| Conformational Change | Unpaired nucleotides | Intron 6/Exon 7 Junction | Creates new binding surface for proteins | nih.govpnas.orgprobechem.comukolegija.lt |
| π-Interactions (Aromatic) | Purine-rich sequences (AGGAAG) | Exon 7 | Contributes to binding affinity and specificity | researchgate.netnih.gov |
Data Table 2: this compound Impact on Splicing Regulatory Protein Recruitment
| Protein Involved | Interaction with Complex | Effect on Binding to SMN2 Pre-mRNA (in presence of this compound) | Outcome on Splicing | Reference(s) |
| Far Upstream Element Binding Protein 1 (FUBP1) | Forms ternary complex with this compound and RNA | Increased affinity | Enhanced SMN2 splicing | nih.govmedchemexpress.comresearchgate.netnih.govpnas.orgprobechem.comukolegija.ltsmanewstoday.comnih.gov |
| KH-type Splicing Regulatory Protein (KHSRP) | Binds to this compound–SMN2 pre-mRNA complex | Increased affinity | Enhanced SMN2 splicing | nih.govmedchemexpress.comresearchgate.netnih.govpnas.orgprobechem.comukolegija.ltsmanewstoday.comnih.gov |
Increased Affinity of Far Upstream Element Binding Protein 1 (FUBP1)
Research indicates that this compound increases the binding affinity of Far Upstream Element Binding Protein 1 (FUBP1) to the SMN2 pre-mRNA complex. medchemexpress.compnas.orgcapes.gov.brresearchgate.net Studies using fluorescence polarization experiments have shown that while FUBP1 alone may not exhibit significant binding to this compound, the presence of RNA sequences containing the AGGAAG binding motif or longer RNA fragments covering exon 7 induces higher polarization for this compound in the presence of FUBP1. nih.govresearchgate.net This suggests that this compound facilitates the interaction between FUBP1 and the SMN2 pre-mRNA. nih.govresearchgate.net FUBP1 is a single-stranded nucleic acid-binding protein involved in various biological processes, including RNA biogenesis. researchgate.net
Increased Affinity of KH-Type Splicing Regulatory Protein (KHSRP)
Similar to FUBP1, this compound has been shown to increase the affinity of KH-Type Splicing Regulatory Protein (KHSRP) to the SMN2 pre-mRNA complex. medchemexpress.compnas.orgcapes.gov.brresearchgate.net KHSRP is a homolog of FUBP1 and also plays a role in splicing regulation. nih.govresearchgate.net The increased binding of both FUBP1 and KHSRP is hypothesized to contribute to the enhanced SMN2 splicing observed with this compound treatment. pnas.orgnih.gov
Formation of Ternary this compound/Protein/SMN2 Pre-mRNA Complexes
The mechanism of action of this compound involves the formation of a ternary complex consisting of this compound, a splicing regulatory protein (such as FUBP1 or KHSRP), and the SMN2 pre-mRNA. nih.govresearchgate.netrsc.org Fluorescence polarization and electrophoretic mobility shift assays (EMSA) have provided evidence for the formation of such complexes. nih.govresearchgate.netrsc.org Specifically, these experiments demonstrate that the binding of FUBP1 to exon 7 RNA is enhanced in the presence of this compound. researchgate.netrsc.org This ternary complex formation is crucial for the splicing modulation activity of this compound. nih.govresearchgate.net
Potential Interactions with Other Splicing Factors (e.g., hnRNP G, Tra2β1)
Transformer 2 protein homolog beta (Tra2β1) is another SR-like splicing factor known to stimulate the inclusion of exon 7 through interaction with an AG-rich ESE in SMN2 pre-mRNA. nih.govstamms-lab.net While some studies indicate that SMN-C class molecules might function via interaction with an mRNA-protein complex including SR proteins ethz.ch, direct evidence for a significant interaction between this compound and Tra2β1 has not been consistently demonstrated in the search results. However, given the complexity of splicing regulation and the involvement of multiple factors, potential indirect influences or context-dependent interactions cannot be entirely ruled out.
Enhancement of Full-Length SMN2 mRNA Inclusion
The ultimate effect of this compound's interaction with SMN2 pre-mRNA and splicing factors is the enhancement of full-length SMN2 mRNA production. nih.govmdpi.comresearchgate.net
Promotion of Exon 7 Inclusion
This compound promotes the inclusion of exon 7 in the SMN2 mRNA transcript. nih.govmdpi.commdpi.com This is a critical step in increasing the production of functional SMN protein, as the exclusion of exon 7 leads to the unstable SMNΔ7 isoform. nih.govmdpi.comnih.gov The binding of this compound to the AGGAAG motif on exon 7 and the subsequent recruitment or stabilization of splicing activators like FUBP1 and KHSRP shift the splicing equilibrium towards exon 7 inclusion. pnas.orgnih.gov
Data from studies using SMA type I patient fibroblasts have shown that treatment with this compound leads to a concentration-dependent increase in full-length SMN2 mRNA levels. nih.govresearchgate.net
Table 1: Effect of this compound on SMN2 mRNA Splicing in SMA Type I Patient Fibroblasts
| Compound | Concentration | Full-Length SMN2 mRNA Level (Relative) | Δ7 SMN2 mRNA Level (Relative) |
| Vehicle | - | Baseline | Baseline |
| This compound | Low | Increased | Decreased |
| This compound | Medium | Further Increased | Further Decreased |
| This compound | High | Maximally Increased | Maximally Decreased |
Concomitant Reduction of Δ7 SMN2 mRNA Transcripts
As this compound promotes the inclusion of exon 7, there is a concomitant reduction in the levels of the truncated Δ7 SMN2 mRNA transcripts. nih.govmdpi.comresearchgate.net This inverse relationship between full-length and Δ7 transcript levels is a hallmark of effective SMN2 splicing modulation. nih.govresearchgate.net The shift in splicing towards full-length mRNA directly leads to a decrease in the production of the non-functional SMNΔ7 protein. nih.govmdpi.comnih.gov
Cellular and Molecular Specificity of this compound
This compound demonstrates a notable degree of cellular and molecular specificity. At the molecular level, its primary target is the SMN2 pre-mRNA, specifically the GA-rich sequence within exon 7 nih.gov. While small molecules can potentially affect the splicing of numerous genes, studies have shown that this compound is highly selective for the SMN2 gene, influencing the splicing of only a limited number of other genes uni.lu. This selectivity is considered vital for minimizing potential off-target effects.
The cellular specificity of this compound has been demonstrated in various experimental models relevant to SMA. In studies using SMA patient-derived cells, including fibroblasts, lymphoblasts, and induced pluripotent stem (iPS)-derived neural progenitor cells, treatment with this compound has been shown to effectively increase SMN protein levels.
Further research findings in animal models, such as the Δ7 mouse model of severe SMA, have provided evidence of this compound's cellular distribution and efficacy in vivo. This compound has been shown to penetrate various body tissues, including the brain and spinal cord, which are critically affected in SMA nih.gov. In these mouse models, this compound treatment resulted in a significant increase in SMN protein levels in the brain and spinal cord, along with improvements in motor function and extended lifespan nih.gov. This indicates that this compound can reach and exert its splicing modulatory effect in the relevant cell types affected by SMN deficiency.
The specificity of this compound for the SMN2 pre-mRNA and its ability to increase full-length SMN protein levels in various cell types, particularly in the central nervous system, underscore its potential as a targeted therapeutic approach for SMA nih.gov.
Data Table: this compound Binding Specificity to RNA Sequences
| Sequence | RNA Kd (μM) | DNA Kd (μM) | Notes |
| GAAGGAAGG | Data available | Data available | Minimum required binding sequence |
| Single-point mutations within GAAGGAAGG | Significantly decreased affinity | Data available | Highlights sequence specificity |
| 15-nt GA-rich sequence | Selective binding | Similar binding | Longer sequence containing binding site |
Note: Specific numerical Kd values were available in the source but are represented here as "Data available" to maintain focus on the qualitative finding of binding and specificity based on the provided outline and exclusion criteria.
Data Table: Effect of this compound on SMN Protein Levels in SMA Cells
| Cell Type | Observed Effect on SMN Protein Levels | Reference |
| SMA patient fibroblasts | Positive SMN response (increase) | |
| SMA patient lymphoblasts | Positive SMN response (increase) | |
| SMA iPS-derived neural progenitor cells | Positive SMN response (increase) |
Data Table: Effect of this compound in SMA Mouse Model (Δ7 mice)
| Outcome | Observed Effect | Reference |
| SMN protein levels (brain) | Increased | nih.gov |
| SMN protein levels (spinal cord) | Increased | nih.gov |
| Motor function | Improved | nih.gov |
| Lifespan | Extended | nih.gov |
| Neuromuscular junction integrity | Improvements | |
| Lower motor neuron health | Improvements |
Preclinical Research and Therapeutic Potential of Smn C2
In Vitro Studies of SMN-C2 Efficacy
In vitro studies have been crucial in understanding the cellular effects of this compound and its potential to modulate SMN2 splicing and SMN protein levels in various cell types relevant to SMA.
Application in Patient-Derived Fibroblasts
Fibroblasts derived from SMA patients have been widely used to assess the efficacy of potential therapeutic compounds, as they retain the genetic characteristics of the disease, including the mutated or deleted SMN1 gene and variable SMN2 copy numbers nih.govresearchgate.net.
Studies using fibroblasts from SMA patients of different types (Type 1, 2, and 3) have demonstrated that this compound can induce the upregulation of SMN protein. SMN-C1, this compound, and SMN-C3, which are orally available compounds, were shown to increase full-length SMN2 levels and simultaneously decrease the levels of the Δ7 SMN2 transcript in fibroblasts from Type 1 SMA patients nih.govmdpi.com. Furthermore, treatment with this compound resulted in a concentration-dependent increase in SMN protein abundance in SMA Type 1 patient fibroblasts researchgate.net. An increase of 50% in SMN protein was observed in SMA patient fibroblasts treated with this compound at a concentration of 18 μM targetmol.com.
The effects of SMN-C1 and this compound on SMN protein levels after 48 hours of continuous treatment in fibroblasts from SMA Type I, II, and III patients, as well as unaffected controls (carriers), have been analyzed. researchgate.net.
Studies in Induced Pluripotent Stem (iPS) Cell Models
Induced pluripotent stem cells (iPSCs) derived from SMA patients provide valuable models for studying the disease in relevant cell types, such as motor neurons and glial cells mdpi.commdpi.com. These models allow for the investigation of compound effects on disease-relevant cellular phenotypes.
This compound has been tested in SMA iPS-derived neural progenitor cells, where it was shown to clearly and reproducibly induce a positive SMN response plos.org. While specific detailed findings for this compound in iPSC-derived motor neuron-like, neuron-like, and glia-like cells were not extensively detailed in the provided search results, iPSC-derived motor neurons from SMA patients exhibit reduced survival and axonal length compared to wild-type controls centrodinoferrari.com. SMA iPSC-derived microglia have also been shown to adopt a reactive profile with increased migration and phagocytic activity nih.gov. The use of compounds like this compound in these models aims to correct the underlying SMN deficiency and potentially ameliorate these cellular pathologies.
Assays in Cell Lines (e.g., 293T cells)
Cell lines, such as HEK293T (293T) cells, are often used for initial high-throughput screening and mechanistic studies due to their ease of culture and transfection. HEK293H cells harboring an SMN2 minigene have been used to screen libraries of molecules to determine if pharmacologically increasing SMN levels could ameliorate the SMA phenotype nih.govmdpi.com.
In 293T cells transfected with an SMN2 minigene, this compound was shown to selectively regulate the alternative splicing of the SMN2 gene researchgate.net. This compound and SMN-C3, as analogs of RG-7916, were found to act by binding to SMN2 pre-mRNA, increasing the affinity of FUBP1 and KHSRP to the complex researchgate.net. In 293T cells transfected with mutated minigenes, this compound could still significantly rescue exon 7 inclusion (> 90%) at 1 μM, although the EC50 was approximately 2–3-fold higher than with the wild-type SMN2 sequence nih.govoup.comresearchgate.net. This indicates the relevance of the GA-rich sequence in the mechanism of this compound and its importance for maintaining potency nih.govoup.com.
The minimum required binding sequence for this compound was identified as GAAGGAAGG using fluorescence polarization assays with different-length RNAs and DNAs nih.govoup.com. This compound generally binds with higher affinity to single-stranded DNA sequences compared to single-stranded RNA nih.govoup.com.
In Vivo Preclinical Models and Efficacy
Preclinical in vivo studies, primarily in mouse models of SMA, are essential to evaluate the efficacy of compounds like this compound in a living system and assess their potential to ameliorate disease phenotypes.
SMN-C1, this compound, and SMN-C3 were shown to penetrate most body tissues and rectify SMN2 splicing in all cells of the SMNΔ7 mouse model nih.govmdpi.com. The SMNΔ7 mouse model is a severe model of SMA targetmol.com.
This compound (20 mg/kg, daily) administered to Δ7 mice could replace SMN2 splicing and divert full-length mRNA, resulting in increased SMN protein levels in the brain and spinal cord medchemexpress.comtargetmol.com. This led to improvements in mouse motor function and extended lifespan targetmol.com.
Another study investigated the in vivo efficacy of LDN-2014, a novel compound, in severe (SMNΔ7) and intermediate (Smn2B/−) mouse models of SMA researchgate.netnih.gov. While this study primarily focused on LDN-2014, it mentions this compound and SMN-C3 as close analogs of RG-7916 that act by binding SMN2 pre-mRNA researchgate.net.
The administration of SMN-C3, a related compound, to Δ7 mice resulted in a substantial gain in lifespan and improvement in neuromuscular junction (NMJ) phenotype nih.gov. While this specifically refers to SMN-C3, it provides context for the potential in vivo effects of this class of SMN2 splicing modulators, including this compound. Restoration of SMN levels in mouse models of SMA has been shown to result in a dramatic reduction in NMJ pathology, with restoration of innervation patterns and preservation of axon and endplate number oup.com.
Preclinical studies have indicated that this compound is in the preclinical stage of development for the treatment of Spinal Muscular Atrophy in the United States and China patsnap.com.
Here is a summary of some in vitro findings:
| Cell Type | Effect of this compound Treatment | Reference |
| SMA Type 1 Patient Fibroblasts | Increased full-length SMN2 mRNA, decreased Δ7 SMN2 mRNA | nih.govmdpi.com |
| SMA Type 1 Patient Fibroblasts | Concentration-dependent increase in SMN protein abundance | researchgate.net |
| SMA Patient Fibroblasts | 50% increase in SMN protein at 18 μM | targetmol.com |
| SMA Type I, II, and III Fibroblasts | Increased SMN protein levels | researchgate.net |
| SMA iPS-derived Neural Progenitors | Positive SMN response | plos.org |
| 293T cells with SMN2 minigene | Selective regulation of SMN2 alternative splicing | researchgate.net |
| 293T cells with mutated minigenes | Significant rescue of exon 7 inclusion (> 90%) at 1 μM | nih.govoup.comresearchgate.net |
Here is a summary of some in vivo findings in the SMNΔ7 mouse model:
| Model | Treatment Regimen | Key Findings | Reference |
| SMNΔ7 mouse model | 20 mg/kg, daily IP | Increased SMN protein in brain and spinal cord, improved motor function, extended lifespan | medchemexpress.comtargetmol.com |
| SMNΔ7 mouse model | Oral/Intraperitoneal | Penetrated tissues, rectified SMN2 splicing | nih.govmdpi.com |
Studies in Severe SMA Mouse Models (e.g., Δ7 Mice)
Severe SMA mouse models, such as the Δ7 mice, are commonly used to evaluate potential SMA therapies due to their rapid disease progression and short lifespan, typically around 12-17 days biorxiv.orgpsychogenics.com. These mice lack the murine Smn gene and carry human SMN2 genes, including a truncated SMN2 Δ7 cDNA, resulting in very low levels of functional SMN protein and a severe SMA phenotype biorxiv.orgpsychogenics.com.
Studies in Δ7 mice have shown that administration of this compound can increase SMN protein levels, improve motor function, and extend lifespan researchgate.netsmauk.org.uktargetmol.com. For instance, daily administration of this compound at 20 mg/kg has been reported to increase SMN protein levels in the brain and spinal cord of these mice medchemexpress.comtargetmol.comglpbio.com.
Evaluation of SMN Protein Levels in CNS Tissues
Increasing SMN protein levels in the central nervous system (CNS), which includes the brain and spinal cord, is a critical therapeutic goal in SMA given the vital role of SMN in motor neuron health togetherinsma.commedlineplus.gov.
Brain and Spinal Cord
Preclinical research with this compound has demonstrated its ability to increase SMN protein levels in the brain and spinal cord of SMA mouse models medchemexpress.comtargetmol.comglpbio.com. This is consistent with its proposed mechanism of action as an SMN2 splicing modulator, promoting the production of full-length SMN protein from the SMN2 gene present in these tissues medchemexpress.compnas.orgsmanewstoday.com. Studies have shown that SMN protein levels are significantly reduced in the spinal cord of SMA fetuses and patients compared to controls oup.com.
Data on SMN protein levels in CNS tissues from studies involving this compound in Δ7 mice indicate an increase following administration. While specific quantitative data from this compound studies were not consistently available across sources in a format suitable for direct table generation, the qualitative findings consistently report increased SMN protein in these critical areas medchemexpress.comtargetmol.comglpbio.com. For context, studies with related SMN2 splicing modifiers in SMA mouse models have shown notable increases in SMN protein in the brain and spinal cord mdpi.commdpi.com.
Assessment of Peripheral Tissue SMN Protein Levels
Beyond the CNS, SMN protein is ubiquitously expressed throughout the body and plays a role in the health of various peripheral tissues oup.comresearchgate.net. Reduced SMN levels can affect tissues like muscle, heart, and kidney oup.com.
Studies evaluating this compound and related SMN2 splicing modifiers have assessed SMN protein levels in peripheral tissues of SMA mouse models. These compounds have been shown to increase SMN protein levels in various muscles and other tissues tested smauk.org.ukmdpi.com. While specific quantitative data for this compound in peripheral tissues were limited in the search results, the findings for similar compounds and the general mechanism of action suggest that this compound would also impact peripheral SMN protein levels smauk.org.ukmdpi.commdpi.com. SMN protein levels have been shown to be markedly reduced in fetal muscle tissues from all forms of SMA oup.com.
Analysis of Neuromuscular Junction Integrity
The neuromuscular junction (NMJ) is the synapse between a motor neuron and a muscle fiber, crucial for muscle contraction and movement researchgate.net. In SMA, NMJ defects are a prominent feature and precede symptom onset in mice researchgate.netnih.govjneurosci.org. Reduced SMN levels impair the normal maturation and function of NMJs researchgate.netnih.gov.
Preclinical studies with this compound and related SMN2 splicing modifiers in SMA mouse models have demonstrated improvements in neuromuscular junction integrity researchgate.netsmauk.org.uk. By increasing SMN protein levels, these compounds help to protect the neuromuscular circuit and improve the health of the NMJs researchgate.netsmauk.org.uk. SMN protein is localized in the pre-synaptic terminals at the NMJ and is involved in the transport of RNA transcripts along axons researchgate.net.
Impact on Lower Motor Neuron Health
Lower motor neurons, located in the spinal cord and brainstem, are the primary cells affected in SMA togetherinsma.commedlineplus.gov. The loss and dysfunction of these neurons lead to muscle weakness and atrophy togetherinsma.com. SMN protein is essential for the maintenance and survival of motor neurons togetherinsma.commedlineplus.gov.
Studies investigating this compound and other SMN2 splicing modifiers have evaluated their impact on lower motor neuron health in SMA mouse models. These studies have reported improvements in motor neuron survival and a reduction in motor neuron death following treatment researchgate.netsmauk.org.ukmdpi.com. By increasing the levels of functional SMN protein, this compound helps to support the health and function of these vulnerable neurons medchemexpress.comresearchgate.netpnas.org.
Computational and Biophysical Characterization
Advanced Molecular Dynamics Simulations
Advanced molecular dynamics (MD) simulations have been instrumental in understanding the dynamic behavior of SMN-C2 in complex with nucleic acids. These simulations allow for the exploration of the conformational space and the visualization of molecular interactions over time.
All-Atom Simulations and Gaussian Accelerated Molecular Dynamics (GaMD)
To accurately capture the binding process of this compound to its target nucleic acids, all-atom simulations were performed. A robust Gaussian accelerated molecular dynamics (GaMD) method was specifically employed. GaMD is an enhanced sampling technique that adds a harmonic boost potential to reduce energy barriers, thereby accelerating the exploration of the conformational landscape and allowing the observation of spontaneous binding events that might be difficult to capture with conventional MD simulations. These simulations successfully captured the spontaneous binding of a risdiplam (B610492) analogue, closely related to this compound, to the target nucleic acids.
Analysis of Ligand Binding Dynamics and Pathways
GaMD simulations provided detailed insights into the dynamics and pathways of ligand binding. Analysis of the simulations revealed that upon binding to RNA, the center-of-mass distance between the RNA and the ligand decreased significantly. Concurrently, the RNA exhibited a reduction in its radius of gyration, indicating a transition to a more folded or compact state upon ligand association. These dynamic changes highlight the induced fit or conformational selection mechanisms involved in the binding process.
Prediction and Characterization of Ligand-Binding Pockets
Molecular dynamics simulations played a crucial role in identifying and characterizing the specific site on the nucleic acid where this compound binds. These studies uncovered a distinct ligand-binding pocket.
Identification of GAAG Loop-like Structures
A key finding from the molecular dynamics simulations was the identification of a ligand-binding pocket formed by two sequential GAAG loop-like structures within the target RNA sequence. This was reported as the first instance of a ligand-binding pocket formed by such a structural motif in this context, providing a novel understanding of how small molecules can recognize and bind to specific RNA structures.
Free Energy Calculations and Conformational Landscapes
To further quantify the binding process and explore the energy profile of the system, free energy calculations were performed based on the GaMD simulations. A 2D free energy profile was calculated, which allowed for the identification of different low-energy states involved in the binding process. These states included an Unbound/Unfolded state, an Intermediate state, and a Bound/Folded state. The free energy landscape provided a thermodynamic perspective on the stability of the bound complex and the energy barriers involved in the conformational transitions during binding.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy has been employed as a complementary biophysical technique to experimentally validate the computational findings and to directly probe the interaction between this compound and nucleic acids. Saturation transfer difference (STD) NMR was utilized, which is a powerful method for identifying ligand binding to macromolecules and mapping the binding interface. NMR titration experiments were also conducted, where increasing concentrations of this compound (or a related analogue used in the NMR studies) were added to labeled RNA samples. These titrations allowed researchers to monitor changes in the chemical shifts and line widths of RNA resonances. Observed chemical shift perturbations and line broadening of specific nucleotides in the RNA upon addition of this compound provided experimental evidence of binding and indicated which parts of the RNA were in close contact with the compound. These experimental NMR data were found to be highly consistent with the findings from the molecular dynamics simulations, reinforcing the proposed binding mode and the nature of the ligand-binding pocket.
Saturation Transfer Difference (STD) NMR for Binding Site Analysis
Saturation Transfer Difference (STD) NMR spectroscopy is a powerful technique used to identify the specific parts of a ligand molecule that are in close contact with a receptor. csic.es STD NMR experiments have been conducted to probe the interaction between this compound and single-stranded nucleic acids, including both RNA and DNA sequences containing the relevant binding motif. nih.govoup.comresearchgate.netresearchgate.net
These studies involved selectively saturating the anomeric proton resonances of the nucleotides in the nucleic acid target and measuring the transfer of this saturation to the protons of the this compound molecule. nih.govoup.com The intensity of the STD signals observed for different protons on this compound is proportional to their proximity to the saturated nucleic acid protons in the bound state. csic.es
The STD NMR results for this compound binding to both RNA and DNA sequences were highly consistent. nih.govoup.com They demonstrated strong STD signals for the aromatic rings B/C and D/E of this compound. nih.govoup.comresearchgate.netresearchgate.net In contrast, the piperazine (B1678402) moiety (ring A) of this compound yielded no observable STD peaks. nih.govoup.comresearchgate.netresearchgate.net This pattern of STD signals strongly indicated that the interaction between this compound and the nucleic acid is primarily driven by the aromatic portions of the small molecule. nih.govoup.comresearchgate.netresearchgate.net This finding aligns with the observation that this compound preferentially binds to purine-rich sequences, as these sequences are more effective in engaging in π-interactions with the aromatic rings of the ligand compared to pyrimidine-rich sequences. nih.govoup.com
Proton NMR Titration Studies for Interaction Characterization
Proton NMR titration studies have also been utilized to further characterize the interaction between this compound and its nucleic acid targets. nih.govoup.comresearchgate.netresearchgate.net In these experiments, the 1H NMR spectra of this compound are monitored as increasing concentrations of the target RNA or DNA sequence are added. oup.comresearchgate.net
Upon the addition of the nucleic acid target, attenuation (broadening and/or reduction in intensity) of the NMR signals corresponding to this compound protons was observed. oup.comresearchgate.net This signal attenuation is indicative of binding and suggests that the small molecule is interacting with the larger nucleic acid molecule, leading to slower molecular tumbling and increased transverse relaxation rates of the ligand protons in the bound state. oup.comresearchgate.net
Specifically, the aromatic signals of this compound showed significant line broadening in the presence of the RNA target. researchgate.net While aliphatic signals were still observable, the aromatic signals were below the detection limit at higher concentrations of RNA. researchgate.net The observed line broadening effects were similar to those reported for the binding of another risdiplam analogue, SMN-C5, to a double-stranded RNA sequence. researchgate.net The NMR titration studies also suggested the possibility of a heterogeneous binding conformation, as bound-form this compound peaks did not reappear even with a significant excess of the DNA target. oup.com These titration experiments, in conjunction with STD NMR, reinforced that the interaction is predominantly mediated by the aromatic moieties of this compound. nih.govoup.com
Surface Plasmon Resonance (SPR) Techniques for Binding Kinetics
Surface Plasmon Resonance (SPR) is a label-free technique widely used to study biomolecular interactions in real-time, providing information on binding affinity, kinetics (association and dissociation rates), and specificity. cnr.it While direct SPR data specifically for this compound is not as extensively detailed in the provided snippets as NMR data, SPR has been applied to study the binding of related risdiplam analogues, such as SMN-C5, to relevant SMN2 pre-mRNA sequences, particularly the exonic splicing enhancer 2 (ESE2) region. nih.govoup.comnih.govresearchgate.net
Studies using SPR have shown that SMN-C5 binds to an immobilized ESE2 fragment of exon 7. nih.govresearchgate.net Furthermore, SPR assays demonstrated that the presence of SMN-C5 prevents the binding of heterogeneous nuclear ribonucleoprotein G (hnRNP G) with ESE2, suggesting a competitive or occlusive binding mechanism. nih.govoup.com Given the structural similarity and shared target region (GA-rich sequence/ESE2) between this compound and SMN-C5, SPR is a relevant technique for characterizing the binding kinetics and affinity of this compound to single-stranded GA-rich RNA or DNA sequences. nih.govoup.compatsnap.comoup.com Although specific kinetic constants (kon and koff) for this compound from SPR were not provided in the search results, the application of SPR to closely related compounds and targets indicates its utility in understanding the dynamic aspects of this compound's interaction.
Integration of Computational and Experimental Data
The characterization of this compound's interaction with nucleic acids has significantly benefited from the integration of both experimental biophysical data and computational approaches. All-atom simulations, specifically using robust methods like Gaussian accelerated molecular dynamics (GaMD), have been employed to model the binding event and gain deeper structural and mechanistic insights. nih.govoup.comresearchgate.netpatsnap.com
GaMD simulations were capable of capturing the spontaneous binding of a risdiplam analogue, including this compound, to the target nucleic acids. nih.govoup.comresearchgate.netpatsnap.com These simulations provided a dynamic view of the binding process and helped to elucidate the formation of the ligand-binding pocket. nih.govresearchgate.netpatsnap.com
The computational findings from the GaMD simulations were found to be highly consistent with the experimental data obtained from techniques such as STD NMR and structure-affinity-relationship studies. nih.govoup.comresearchgate.netpatsnap.com This consistency between computational predictions and experimental observations strengthens the confidence in the proposed binding mechanisms and structural models. The integration of these diverse data types allows for a more comprehensive understanding of how this compound interacts with its target RNA sequence at a molecular level.
Validation of Binding Mechanisms and Structural Insights
The combined results from computational simulations and biophysical experiments have been crucial in validating the proposed binding mechanisms and structural insights for this compound. The minimum required binding sequence for this compound was identified through experimental studies as GAAGGAAGG. nih.govoup.comresearchgate.netpatsnap.com Computational simulations provided a structural context for this specificity, uncovering a ligand-binding pocket formed by two sequential GAAG loop-like structures within the single-stranded nucleic acid. nih.govresearchgate.netpatsnap.com
The STD NMR data, indicating that the aromatic rings are key interaction points, is well supported by the computational models that show these moieties buried within the binding pocket and engaging in interactions with the purine-rich sequence. nih.govoup.comresearchgate.netresearchgate.net The 1H NMR titration data, suggesting binding and potentially heterogeneous conformations, also aligns with the dynamic nature of the interaction captured by molecular dynamics simulations. oup.comresearchgate.net
Furthermore, the binding of this compound has been shown to induce a conformational change in the SMN2 pre-mRNA, particularly in the region around the AGGAAG motif. nih.govnih.gov This structural alteration creates a new functional binding surface that facilitates the binding of splicing regulatory proteins like FUBP1 and KHSRP, ultimately enhancing SMN2 splicing. nih.govnih.gov This mechanism, derived from the integration of various experimental and computational findings, provides a validated model for how this compound exerts its splicing modulator activity. The consistency across different techniques reinforces the understanding of this compound's sequence-specific binding to the GA-rich motif and the resulting functional consequences on SMN2 pre-mRNA conformation and protein recruitment.
Compound Information
Medicinal Chemistry and Structure Activity Relationship Sar Studies
Design and Synthesis of SMN-C2 and Related Analogs
The discovery and development of small molecules like this compound for modulating SMN2 splicing originated from comprehensive drug discovery efforts aimed at addressing the underlying cause of SMA.
Early Chemical Screens and Hit Identification
The initial phase involved high-throughput screening (HTS) campaigns designed to identify small molecules capable of increasing the inclusion of exon 7 during the splicing of the SMN2 pre-mRNA. nih.govmedrxiv.orgnih.govsigmaaldrich.comciteab.comncpsb.org.cn These phenotypic screens utilized cell-based reporter assays that could quantify the levels of full-length SMN2 mRNA or protein. nih.govciteab.comncpsb.org.cn Early screens successfully identified various structural classes of compounds with the desired splicing modulation activity. Coumarin (B35378) derivatives, including the scaffold from which this compound is derived, were identified as promising hits from these initial screening efforts. nih.govsigmaaldrich.com
Elucidation of Key Pharmacophoric Features for SMN2 Splicing Modulation
Studies on this compound and its analogs have been instrumental in elucidating the key pharmacophoric features necessary for potent and selective SMN2 splicing modulation. A critical finding is the direct binding of these small molecules to specific RNA sequences within the SMN2 pre-mRNA. nih.govcenmed.comtesisenred.netfigshare.commedkoo.comresearchgate.net
This compound has been shown to bind to a purine-rich motif, specifically the AGGAAG sequence, located on exon 7 of the SMN2 pre-mRNA. nih.govcenmed.comtesisenred.netfigshare.com Further detailed studies identified a minimum required binding sequence for this compound as GAAGGAAGG, demonstrating sequence-specific binding to single-stranded GA-rich RNA. medkoo.comresearchgate.net This binding event is thought to induce a conformational change in the RNA structure at the junction of intron 6 and exon 7. nih.govcenmed.comtesisenred.net For related compounds like SMN-C5 and risdiplam (B610492), interactions with the 5'-splice site and the A-1 bulge within the RNA helix formed by SMN2 pre-mRNA and U1 snRNA have also been described as key binding sites contributing to their mechanism of action. europa.eu Pharmacophore models developed for related SMN2 splicing modulators highlight features such as aromatic or pi-system rings and hydrogen bond donor/acceptor atoms as important for their activity.
Impact of Structural Modifications on RNA Binding Affinity
The relationship between the chemical structure of this compound and its analogs and their affinity for SMN2 pre-mRNA has been investigated through various binding assays. Structural modifications have been shown to significantly impact RNA binding affinity. For instance, fluorescence polarization experiments with this compound and different RNA oligonucleotides covering the SMN2 exon 7 region revealed varying binding affinities depending on the sequence. nih.gov The putative binding site sequence (oligo-4, containing AGGAAG) showed the highest binding affinity for this compound compared to other sequences tested. nih.gov
Studies on related coumarin derivatives have indicated that subtle structural perturbations, such as the addition of a methyl group that disrupts the planarity of the ligand, can lead to a substantial reduction in binding affinity to the target RNA. Furthermore, the development of the photo-cross-linking probe this compound-BD, which involves a structural modification to this compound, resulted in a compound with reduced activity compared to the parent molecule, suggesting that the modification impacted its interaction with the target. tesisenred.net These findings underscore the sensitivity of RNA binding affinity to structural changes in these small molecules.
Relationship between Chemical Structure and Biological Activity
The biological activity of this compound and its analogs is directly linked to their ability to modulate SMN2 splicing, leading to increased production of full-length SMN protein. nih.govguidetopharmacology.orgmims.comcenmed.com this compound, SMN-C3, and SMN-C5 have been shown to correct exon 7 splicing in cellular models. nih.gov
The mechanism involves the binding of the small molecule to the SMN2 pre-mRNA, which in turn increases the affinity of certain RNA binding proteins, such as far upstream element binding protein 1 (FUBP1) and KH-type splicing regulatory protein (KHSRP), to the SMN2 pre-mRNA complex. nih.govwikipedia.orgguidetopharmacology.orgcenmed.comtesisenred.netfigshare.com This cooperative binding event enhances the inclusion of exon 7 during splicing. Structure-activity relationship studies for related SMN2 modulators, such as branaplam (B560654) (NVS-SM1) and other compounds in the SMN-C series, have demonstrated how specific chemical moieties and their positions influence potency (e.g., measured by EC50 values for increasing SMN protein levels) and selectivity for SMN2 over other splicing targets. citeab.com These studies are critical for understanding how to design compounds with improved efficacy and reduced off-target effects.
Development of Photo-Cross-Linking Probes (e.g., this compound-BD) for Target Identification
To gain a deeper understanding of the molecular targets of this compound, photo-cross-linking probes have been developed. This compound-BD is a notable example, designed as a biotin-diazirine bifunctional probe based on the this compound structure. nih.govtesisenred.netfigshare.com This probe incorporates a photoactivatable diazirine moiety for covalent cross-linking to interacting molecules upon UV irradiation and a biotin (B1667282) tag for subsequent isolation and identification of the cross-linked targets. nih.govtesisenred.netfigshare.com
Using this compound-BD in conjunction with techniques like Chemical Cross-Linking and Isolation by Pull Down (Chem-CLIP), researchers have been able to confirm the direct binding of this compound to SMN2 pre-mRNA. nih.govtesisenred.netfigshare.com Furthermore, these experiments have identified protein partners that interact with the this compound-SMN2 pre-mRNA complex, including FUBP1 and KHSRP, supporting their role in the splicing modulation mechanism. nih.govtesisenred.netfigshare.com Although this compound-BD showed lower activity compared to this compound, its utility as a chemical biology tool was crucial for target deconvolution and mechanistic studies. tesisenred.net
Future Directions and Research Opportunities
Deepening Understanding of SMN-C2's Molecular Mechanisms
Future research should aim to further elucidate the precise molecular mechanisms by which this compound influences SMN2 splicing. Studies have shown that this compound binds to single-stranded GA-rich RNA in a sequence-specific manner, with the minimum required binding sequence identified as GAAGGAAGG. researchgate.net It has also been demonstrated that this compound binds to splicing activators FUBP1 and KHSRP, increasing their binding affinity for exon 7 of the SMN2 pre-mRNA. researchgate.netnih.govnih.govresearchgate.net These interactions are thought to induce conformational changes in the pre-mRNA, displacing repressors like HNRNPG and promoting recognition by splicing activators, thereby enhancing exon 7 inclusion. nih.gov
Further studies could employ advanced biochemical and structural techniques, such as cryo-electron microscopy or more detailed NMR studies, to gain higher-resolution insights into the ternary complex formed by this compound, SMN2 pre-mRNA, and associated proteins like FUBP1 and KHSRP. researchgate.net Investigating the kinetics and thermodynamics of these interactions could provide a more comprehensive understanding of how this compound modulates splicing efficiency.
Exploration of Novel Binding Partners and Regulatory Pathways
While FUBP1 and KHSRP have been identified as binding partners influenced by this compound, there may be other proteins or RNA molecules that interact with this compound or are affected by its binding to SMN2 pre-mRNA. researchgate.netnih.govnih.govresearchgate.net Future research could involve unbiased approaches, such as pull-down assays coupled with mass spectrometry or crosslinking-immunoprecipitation followed by sequencing (CLIP-seq), to identify additional proteins or RNA species that interact with this compound in a cellular context. Exploring how this compound's activity integrates with broader cellular regulatory pathways beyond splicing, such as those involved in RNA metabolism, transport, or stability, could reveal additional therapeutic targets or provide insights into potential off-target effects. nih.govnih.gov
Development of Advanced Preclinical Models for Efficacy Assessment
Although this compound showed efficacy in increasing SMN protein levels and improving phenotypes in preclinical SMA mouse models, the clinical program was halted due to safety concerns. google.comjustia.comgoogleapis.com Future research necessitates the development and utilization of more predictive and comprehensive preclinical models to better assess the efficacy and potential toxicity of this compound and similar compounds. This could include the use of induced pluripotent stem cell (iPSC) models derived from SMA patients, which can be differentiated into motor neurons and other relevant cell types to study disease mechanisms and therapeutic responses in a human genetic context. nih.govnih.gov Furthermore, developing more complex in vivo models that better recapitulate the human SMA phenotype and its variability could provide a more robust platform for preclinical evaluation. nih.gov
High-Throughput Screening and Phenotypic Screening Approaches
High-throughput screening (HTS) and phenotypic screening have been instrumental in identifying compounds like this compound that modulate SMN2 splicing. researchgate.netnih.govmdpi.com Future efforts could focus on refining these screening approaches to identify novel SMN2 splicing modifiers with improved potency, selectivity, and safety profiles. This might involve developing more sophisticated cell-based assays that can assess not only SMN protein levels but also functional outcomes relevant to SMA pathophysiology, such as motor neuron survival, neuromuscular junction integrity, or muscle function. nih.govmdpi.com Additionally, fragment-based screening strategies coupled with biophysical methods could be employed to identify new chemical scaffolds that bind to the SMN2 pre-mRNA or associated proteins. acs.org
Integration with Multi-Omics Data for Comprehensive Insights
Integrating data from various multi-omics platforms can provide a holistic view of the cellular impact of this compound treatment and identify potential biomarkers or compensatory pathways. researchgate.netnih.govacs.org
Proteomics, Transcriptomics, and Metabolomics
Future research should incorporate proteomics, transcriptomics, and metabolomics analyses in preclinical models or patient-derived cells treated with this compound or its analogs. Transcriptomics (e.g., RNA-seq) can reveal global changes in gene expression and alternative splicing patterns beyond SMN2. acs.org Proteomics can identify alterations in protein levels and post-translational modifications, including those of splicing factors and other proteins involved in neuronal function and muscle maintenance. Metabolomics can provide insights into metabolic pathway alterations that may be affected by SMN restoration or reflect disease progression. researchgate.net Integrating these datasets can help to build a systems-level understanding of this compound's effects, identify potential off-target effects, and uncover novel therapeutic targets or biomarkers of response.
Computational Chemistry and Artificial Intelligence in this compound Research
Computational approaches, including molecular dynamics simulations and artificial intelligence (AI), can play a significant role in future this compound research. researchgate.netresearchgate.netscribd.com Molecular dynamics simulations can provide detailed insights into the conformational dynamics of the SMN2 pre-mRNA and its interactions with this compound and binding partners at an atomic level. researchgate.netresearchgate.net This can help to refine models of this compound's mechanism of action and guide the design of optimized analogs. AI and machine learning algorithms can be applied to analyze complex multi-omics datasets, predict potential off-target interactions, and identify structural features of small molecules that correlate with desired splicing modulation activity and favorable pharmacokinetic properties. researchgate.netresearchgate.net In silico screening approaches accelerated by AI could also be used to identify novel chemical entities with predicted activity on SMN2 splicing.
Advanced Docking Studies and Quantum Mechanics
Future research on this compound will likely involve increasingly sophisticated computational approaches to precisely characterize its interaction with the SMN2 pre-mRNA target. Advanced docking studies, moving beyond traditional methods, are crucial for accurately predicting the binding modes and affinities of small molecules to RNA, a negatively charged polymer with significant conformational flexibility. researchgate.netnih.gov Challenges in simulating RNA dynamics and capturing complex electrostatic interactions and polarization effects necessitate the use of cutting-generation methods. qubit-pharmaceuticals.com
Future studies could leverage polarizable force fields, such as AMOEBA, which are parameterized using Quantum Chemistry methods and account for many-body polarization effects essential for accurate RNA-small molecule interaction modeling. qubit-pharmaceuticals.com Tailored Free Energy Methods and advanced sampling techniques, potentially incorporating Machine Learning approaches, will be vital to overcome the limitations of current tools and accurately predict binding affinities. qubit-pharmaceuticals.comdrugdiscoverychemistry.comnih.gov
Quantum Mechanical (QM) calculations will play a more prominent role in refining force fields and providing highly accurate insights into the nature of the interactions between this compound and the SMN2 RNA, particularly for critical interactions like pi-stacking and those involving polarizable moieties, which are often poorly represented in classical force fields. drugdiscoverychemistry.comnih.govnih.govresearchgate.net Fragment Molecular Orbital (FMO) calculations, for instance, have shown usefulness in dissecting interactions between small molecules and RNA and predicting binding free energies. researchgate.net
Expected data from these studies would include:
Predicted Binding Poses: 3D coordinates illustrating the most probable orientations of this compound within the SMN2 pre-mRNA binding site.
Binding Affinity Predictions: Calculated values (e.g., ΔGbind) estimating the strength of the interaction.
Interaction Energy Analysis: Detailed breakdown of energy contributions from different types of interactions (hydrogen bonding, stacking, electrostatic, van der Waals) at the QM level.
An interactive data table presenting predicted binding affinities and key interaction energies for various poses or slightly modified this compound structures could be a valuable tool for guiding further compound optimization.
Predictive Modeling of Compound Efficacy
Developing robust predictive models for this compound efficacy is a critical future direction. While cellular assays provide valuable data, predicting in vivo efficacy remains complex. Future research will focus on building models that integrate computational predictions of RNA binding with cellular and potentially in vivo data to forecast the effectiveness of this compound and its analogs.
Predictive modeling can be enhanced by incorporating a deeper understanding of the factors influencing SMN protein expression beyond just exon 7 splicing, such as the splicing of other SMN2 exons (e.g., exon 3 and 5) and translational and post-translational regulation of the SMN protein. biorxiv.org Models should also consider patient-specific factors and the variability in treatment response observed in different cell lines and SMA types. biorxiv.orgmdpi.com
Future predictive models could utilize:
Machine Learning Approaches: Training models on datasets of SMN2 splicing modulators with known cellular activity and in vivo efficacy to predict the potential of new this compound derivatives. researchgate.netbiorxiv.orgresearchgate.net
Systems Biology Approaches: Integrating data on SMN2 transcription, splicing kinetics, mRNA stability, translation, and protein degradation pathways to create more comprehensive predictive frameworks.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Incorporating predicted tissue distribution and metabolism data for this compound to better estimate effective concentrations at the site of action and predict in vivo response.
Data tables in this area would likely present:
Predicted Cellular Potency (e.g., EC50): Estimated concentrations required for a certain level of SMN2 exon 7 inclusion or SMN protein increase in cellular models.
Predicted In Vivo Efficacy Metrics: Forecasted improvements in survival, motor function, or SMN protein levels in animal models based on compound properties.
Correlation Data: Analysis showing the correlation between predicted values and experimental results from in vitro and in vivo studies.
An interactive table could display a series of this compound analogs with their predicted efficacy metrics alongside available experimental data, highlighting compounds with high predicted potential for further testing.
Comparative Studies with Other SMN2 Splicing Modulators
Comparative studies are essential to position this compound within the landscape of existing and emerging SMN2 splicing modulators, such as nusinersen (B3181795), risdiplam (B610492), and branaplam (B560654). mdpi.comnih.govtandfonline.commomentum.bio Future research should directly compare the mechanism of action, binding characteristics, and cellular efficacy of this compound with these established compounds.
These studies would aim to:
Elucidate Unique Mechanisms: Determine if this compound targets the same or different regulatory elements or proteins involved in SMN2 splicing compared to other modulators. For example, risdiplam is thought to bind within exon 7, enhancing U1 snRNA binding. tandfonline.com Understanding if this compound interacts with similar or distinct sites or splicing factors (like FUBP1 and KHSRP) is crucial. nih.gov
Assess Relative Potency and Selectivity: Quantify the in vitro and in vivo potency of this compound in promoting SMN2 exon 7 inclusion and increasing SMN protein levels compared to other modulators. Evaluate its selectivity for SMN2 splicing over other splicing events or RNA targets. momentum.bioacs.org
Identify Synergistic Potential: Explore whether this compound can be used in combination with other SMN2 splicing modulators or therapies (e.g., gene therapy) to achieve enhanced therapeutic outcomes. nih.gov
Comparative data could be presented in tables showing:
EC50/IC50 Values: Side-by-side comparison of the half-maximal effective/inhibitory concentrations of this compound and other modulators in relevant cellular assays.
Fold Increase in SMN Protein: Comparison of the magnitude of SMN protein increase induced by different compounds at comparable concentrations or doses.
Binding Site Mapping: Illustrations or data indicating the distinct or overlapping binding sites of this compound and other modulators on the SMN2 pre-mRNA or associated proteins.
An interactive table could allow users to compare the performance of this compound against a selection of other SMN2 modulators across various in vitro and in vivo endpoints.
Potential for Targeting Other Splicing-Related Disorders
Given that aberrant RNA splicing contributes to a wide range of diseases beyond SMA, future research should investigate the potential of this compound or its derivatives to target splicing defects in other conditions. embopress.orgmdpi.comtandfonline.comunige.chnih.govfrontiersin.org This includes neurological disorders, various cancers, and muscular dystrophies, where splicing alterations play a pathogenic role. mdpi.comtandfonline.comfrontiersin.org
Future studies would involve:
Screening in Disease Models: Testing this compound in cellular or animal models of other splicing-related disorders to assess its ability to correct specific aberrant splicing events or restore protein function. Examples include Hutchinson-Gilford progeria syndrome (HGPS) caused by a splicing mutation in the LMNA gene, or cancers driven by mutations in splicing factors like SF3B1. tandfonline.comunige.ch
Mechanism Elucidation in New Contexts: Investigating how this compound might interact with different RNA targets or splicing machinery components that are dysregulated in these other diseases. Small molecules can modulate splicing by targeting specific structural conformations within introns or by affecting splicing factor activity. mdpi.comfrontiersin.org
Structure-Activity Relationship (SAR) Studies: Modifying the structure of this compound to optimize its activity and selectivity for splicing targets relevant to other diseases.
Data tables in this section could illustrate:
Splicing Correction in Other Models: Quantification of the restoration of normal splicing patterns or functional protein levels in models of different diseases upon treatment with this compound.
Off-Target Splicing Effects: Assessment of unintended splicing modulation of other transcripts, which is a potential drawback of small molecule splicing therapeutics. nih.gov
Comparison with Disease-Specific Modulators: If available, comparison of this compound's efficacy with compounds specifically developed for other splicing disorders.
An interactive table could showcase the activity of this compound in a panel of cellular or animal models representing various splicing-related diseases.
Unexplored Therapeutic Applications and Pathways
Beyond directly modulating SMN2 splicing or correcting other known splicing defects, future research can explore entirely new therapeutic applications and pathways influenced by this compound. This could involve investigating its effects on broader aspects of RNA biology or cellular processes indirectly linked to splicing.
Potential areas of exploration include:
Impact on RNA Stability and Turnover: Investigating whether this compound influences the stability or degradation rates of SMN2 mRNA or other transcripts. oup.com
Modulation of RNA-Protein Interactions: Studying if this compound affects the binding of splicing regulatory proteins (e.g., hnRNPs, SR proteins) or other RNA-binding proteins to their targets. embopress.orgtandfonline.comresearchgate.net
Influence on Non-coding RNAs: Exploring potential interactions and functional consequences of this compound binding to non-coding RNAs (ncRNAs) that may be involved in disease pathogenesis. nih.gov
Effects on Cellular Pathways: Using transcriptomics and proteomics to broadly assess the impact of this compound on gene expression and protein profiles, potentially revealing unexpected therapeutic effects or mechanisms.
Data tables could present:
Changes in RNA/Protein Levels: High-throughput data showing alterations in the expression levels of various RNAs and proteins upon this compound treatment.
RNA-Protein Interaction Data: Results from experiments (e.g., CLIP-seq) mapping the binding sites of proteins on RNA in the presence and absence of this compound.
Pathway Analysis: Enrichment analysis showing cellular pathways significantly affected by this compound treatment based on transcriptomic or proteomic data.
An interactive table could allow users to explore the differentially expressed genes or proteins in response to this compound treatment and their associated pathways.
Methodological Advancements in RNA-Small Molecule Interaction Studies
The study of this compound and other RNA-targeted small molecules drives the need for continuous methodological advancements in understanding RNA-small molecule interactions. Future research will contribute to and benefit from the development of new techniques. oup.comnih.govmdpi.comfrontiersin.org
Key areas for methodological development include:
Improved Structural Determination: Developing more efficient and higher-resolution methods (e.g., cryo-EM, advanced NMR, X-ray crystallography) to determine the 3D structures of SMN2 pre-mRNA, its complexes with splicing machinery components, and how this compound interacts with these structures. embopress.orgmdpi.comaip.org
Enhanced Binding Assays: Developing more sensitive and high-throughput assays to measure the binding affinity and kinetics of this compound to its RNA target in various cellular and physiological contexts. researchgate.net Techniques like Chem-CLIP coupled with sequencing can help identify binding sites at single-nucleotide resolution. oup.com
Advanced Computational Tools: Further refining computational methods for RNA structure prediction, flexibility modeling, docking, and binding free energy calculations specifically for RNA targets. researchgate.netnih.govqubit-pharmaceuticals.comdrugdiscoverychemistry.combiorxiv.orgchemrxiv.org
In Situ Interaction Analysis: Developing methods to study this compound binding to RNA and its effects on splicing in live cells with high spatial and temporal resolution. drugdiscoverychemistry.comnih.gov
While data tables here wouldn't show this compound specific results, they could illustrate the performance of new methodologies:
Resolution and Accuracy Data: Metrics demonstrating the improved resolution of structural methods or the increased accuracy of predictive computational tools.
Sensitivity and Throughput Data: Performance characteristics of new binding assays.
An interactive table could compare the capabilities and performance metrics of different experimental or computational techniques for studying RNA-small molecule interactions.
Addressing Research Gaps for Comprehensive Understanding
Despite progress, several research gaps remain in fully understanding SMN2 splicing modulation and the action of compounds like this compound. Future research should actively address these gaps to build a more comprehensive picture.
Key research gaps include:
Full Structural Characterization: Obtaining high-resolution structures of the SMN2 pre-mRNA in its biologically relevant conformations and in complex with key splicing factors and modulators, including this compound. embopress.orgaip.org
Detailed Mechanism of Action: Precisely mapping all the interactions of this compound with the SMN2 pre-mRNA and associated proteins and understanding the dynamic process of how it promotes exon 7 inclusion at a molecular level. nih.govtandfonline.comresearchgate.net
Influence of Cellular Context: Understanding how the cellular environment, including the presence of other RNA-binding proteins and the dynamic nature of the spliceosome, influences this compound's binding and activity. embopress.orgnih.gov
Long-term Effects and Resistance: Investigating potential long-term effects of this compound treatment and the possibility of resistance mechanisms emerging.
Correlation of In Vitro and In Vivo Data: Improving the translation of in vitro findings to in vivo efficacy, addressing factors that contribute to discrepancies. biorxiv.orgacs.org
Addressing these gaps will require integrated approaches combining advanced experimental techniques with sophisticated computational modeling, ultimately leading to a more complete understanding of this compound's mechanism and paving the way for further optimization and broader therapeutic application.
Q & A
Basic Research Questions
Q. What experimental models are commonly used to evaluate SMN-C2’s efficacy in spinal muscular atrophy (SMA) research?
- Methodological Answer: this compound is tested in Δ7 SMA mouse models, where its ability to rescue SMN2 splicing is quantified via RT-PCR and Western blotting to measure SMN protein levels in the brain and spinal cord. Behavioral assays (e.g., rotarod tests) assess motor function improvements, while survival studies track lifespan extension . In vitro validation includes minigene splicing assays in HEK293T cells transfected with SMN2 reporter constructs .
Q. How is this compound’s binding affinity to RNA/DNA measured experimentally?
- Methodological Answer: Isothermal titration calorimetry (ITC) is used to determine dissociation constants (Kd) for this compound binding to single-stranded nucleic acids (e.g., Kd = 4.8 μM for DNA Seq6). Fluorescence polarization (FP) assays validate binding by monitoring changes in anisotropy when this compound interacts with fluorophore-labeled RNA/DNA. Size exclusion chromatography (SEC) confirms the absence of nucleic acid oligomerization under experimental conditions .
Q. What quality control steps ensure reproducibility in this compound studies?
- Methodological Answer: For novel compounds, provide NMR, HPLC, and mass spectrometry data to confirm purity (>95%) and identity. For in vivo studies, standardize animal housing conditions, dosing protocols (e.g., 20 mg/kg/day via oral gavage), and endpoint measurements (e.g., SMN protein quantification using ELISA) .
Advanced Research Questions
Q. How can contradictory binding data (e.g., ITC vs. FP results) be resolved in this compound studies?
- Methodological Answer: Discrepancies in Kd values may arise from solvent interference (e.g., DMSO concentrations >1% in FP assays) or conformational changes in nucleic acids. Cross-validate using surface plasmon resonance (SPR) or microscale thermophoresis (MST). For example, GaMD simulations in revealed this compound’s preference for GA-rich ssDNA/RNA sequences, which can guide experimental redesign to control sequence specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
